REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[CH2:15]([Li])[CH2:16][CH2:17][CH3:18]>>[CH3:14][O:13][C:9]1[CH:8]=[C:5]([C:6](=[O:7])[CH2:15][CH2:16][CH2:17][CH3:18])[CH:4]=[C:3]([O:2][CH3:1])[C:10]=1[O:11][CH3:12]
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Name
|
|
Quantity
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3.92 g
|
Type
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reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)OC
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Name
|
|
Quantity
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15 mL
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Type
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reactant
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Smiles
|
C(CCC)[Li]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
COC=1C=C(C=C(C1OC)OC)C(CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.84 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |